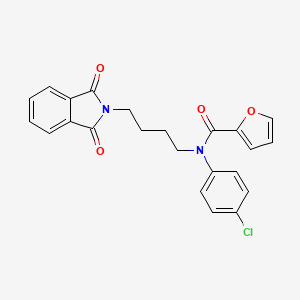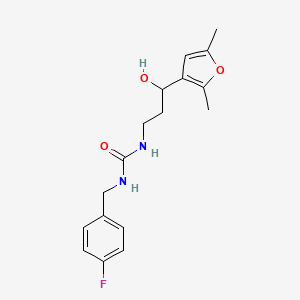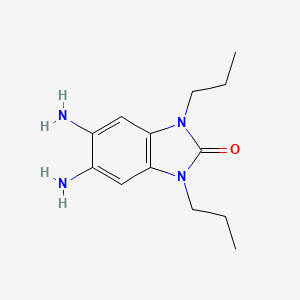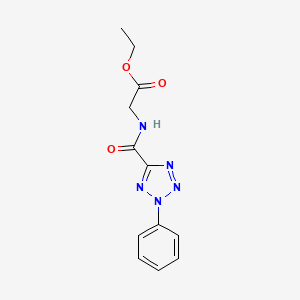
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid” is a solid substance with a molecular weight of 168.2 . It’s stored in a dry environment at 2-8°C . The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid” has a molecular weight of 216.24 .
Synthesis Analysis
A related compound, “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine”, was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .Molecular Structure Analysis
The molecular formula of “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid” is C8H12N2O2 . The InChI code is 1S/C8H12N2O2/c1-5-4-6(2)10(9-5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid” has a molecular weight of 168.19300, and its molecular formula is C8H12N2O2 . Unfortunately, specific physical properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique
DMNPB has been used in a variety of scientific research applications. It is used as an inhibitor of enzymes, such as those involved in the biosynthesis of fatty acids and the metabolism of carbohydrates. It has also been used as a fluorescent dye in the study of proteins and as a reagent for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of DMNPB is not fully understood, but it is believed to work by inhibiting the activity of enzymes. It is thought to interact with the active site of the enzyme, blocking its activity and preventing the reaction from occurring.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMNPB are not fully understood, but it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and the metabolism of carbohydrates, which could potentially lead to changes in metabolic processes. It has also been shown to inhibit the activity of certain proteins, which could lead to changes in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
DMNPB has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its solubility in a variety of solvents, which makes it easy to use in a variety of experimental setups. It also has a relatively low toxicity, making it safe to use in experiments. However, it can be difficult to isolate the product from the reaction mixture, and it can be difficult to control the reaction conditions.
Orientations Futures
There are a number of potential future directions for the use of DMNPB. One potential direction is the development of new inhibitors of enzymes, which could be used to study metabolic processes in more detail. Another potential direction is the use of DMNPB as a fluorescent dye in the study of proteins, which could help to better understand the structure and function of proteins. Finally, DMNPB could be used as a reagent for the synthesis of other compounds, which could lead to the development of new drugs and other compounds with potential therapeutic applications.
Méthodes De Synthèse
DMNPB can be synthesized from the reaction of 3,5-dinitrobenzoic acid and 3,5-dimethyl-1H-pyrazole in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product can be isolated by crystallization or recrystallization.
Safety and Hazards
The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid” has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-5-8(2)14(13-7)11-4-3-9(15(18)19)6-10(11)12(16)17/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJKDXNDSBQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2911191.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide](/img/structure/B2911196.png)







